The pyridine ring in 3-amino-2-fluoro-5-iodopyridine adopts a planar geometry, with bond angles and lengths influenced by the substituents. The fluorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and increasing the acidity of the adjacent hydrogen atom. In contrast, the amino group at position 3 donates electrons via resonance (+R), creating a region of increased electron density. The iodine atom at position 5 contributes both steric bulk and polarizability, facilitating halogen-bonding interactions in supramolecular assemblies.
The iodine atom’s polarizability enhances intermolecular interactions, as seen in its analog 2-fluoro-5-iodopyridine, which exhibits a boiling point 60°C higher than its non-iodinated counterpart. Quantum mechanical calculations predict that the amino group’s resonance donation partially counteracts the fluorine’s electron withdrawal, resulting in a net dipole moment of approximately 4.2 D.